molecular formula C7H11ClN2O2S B1520013 3-amino-N-methylbenzenesulfonamide hydrochloride CAS No. 1170865-45-8

3-amino-N-methylbenzenesulfonamide hydrochloride

Cat. No.: B1520013
CAS No.: 1170865-45-8
M. Wt: 222.69 g/mol
InChI Key: FBGAJIAJOYTJJN-UHFFFAOYSA-N
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Description

3-Amino-N-methylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C7H10N2O2S·HCl. It is a derivative of benzenesulfonamide and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine, followed by reduction of the nitro group to an amino group using reducing agents such as tin (II) chloride or iron in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-methylbenzenesulfonamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like tin (II) chloride or iron in the presence of hydrochloric acid are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the compound.

Scientific Research Applications

3-Amino-N-methylbenzenesulfonamide hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications in chemistry include its use as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibitors and receptor binding assays. In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, interfering with their activity and modulating biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Amino-N-methylbenzenesulfonamide hydrochloride is compared with other similar compounds, such as m-aminobenzenesulfonamide and N-methylbenzenesulfonamide While these compounds share structural similarities, this compound is unique in its specific chemical properties and applications

List of Similar Compounds

  • m-Aminobenzenesulfonamide

  • N-Methylbenzenesulfonamide

  • 4-Amino-N-methylbenzenesulfonamide

  • 2-Amino-N-methylbenzenesulfonamide

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-N-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-4-2-3-6(8)5-7;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGAJIAJOYTJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170865-45-8
Record name 3-amino-N-methylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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